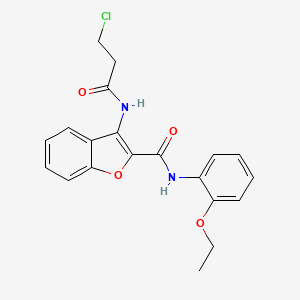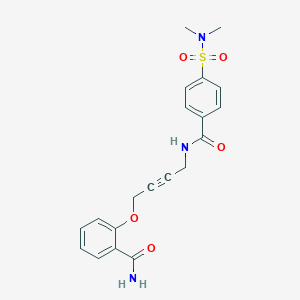
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide is a useful research compound. Its molecular formula is C17H22N2OS and its molecular weight is 302.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide, through its structural components, contributes to the field of chemical inhibitors, particularly those affecting cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in understanding drug-drug interactions by selectively inhibiting specific CYP isoforms, crucial for metabolizing a diverse array of pharmaceuticals. This knowledge aids in predicting potential interactions when multiple drugs are administered, highlighting the compound's relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the compound , is extensively utilized in medicinal chemistry for synthesizing compounds aimed at treating human diseases. The pyrrolidine structure's non-planarity and ability to introduce stereochemistry significantly enhance the three-dimensional coverage of molecules, affecting their biological activity. This makes the pyrrolidine scaffold, and by extension compounds like this compound, valuable in drug discovery and development, especially in creating new compounds with varied biological profiles (Li Petri et al., 2021).
Taste Perception and Dietary Preferences
Interestingly, components related to the phenylthio group in this compound have implications in taste perception research. Studies on phenylthiocarbamide (PTC) and its derivatives contribute to understanding the genetic basis of taste perception, particularly bitterness, which can influence food preferences, dietary habits, and possibly obesity risk in children. This line of research underscores the compound's indirect relevance to nutritional studies and public health interventions (Bartoshuk et al., 1994).
Environmental and Food Safety
Compounds structurally related to this compound are studied for their occurrence, fate, and behavior in aquatic environments, including their potential as weak endocrine disruptors. This research is crucial for assessing the environmental impact of such compounds and their derivatives, contributing to the safety assessment of water sources and aquatic ecosystems (Haman et al., 2015).
Properties
IUPAC Name |
3-phenylsulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c20-17(10-15-21-16-8-2-1-3-9-16)18-11-4-5-12-19-13-6-7-14-19/h1-3,8-9H,6-7,10-15H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZUZXDJJYQXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)



